Product packaging for Cinnamyl butyrate(Cat. No.:CAS No. 103-61-7)

Cinnamyl butyrate

Cat. No.: B1240197
CAS No.: 103-61-7
M. Wt: 204.26 g/mol
InChI Key: YZYPQKZWNXANRB-UXBLZVDNSA-N
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Description

Cinnamyl Butyrate (CAS 103-61-7) is an aroma ester belonging to the class of organic compounds known as styrenes . It is a high-purity compound characterized by its soft, fruity, and balsamic odor profile, making it a compound of significant interest for research in flavors and fragrances . In research applications, it serves as a prime model substrate for developing and optimizing sustainable enzymatic synthesis methods. Recent studies have successfully demonstrated its synthesis using lipase B from Candida antarctica in solvent-free systems, achieving high conversion yields under optimized conditions . These enzymatic routes are a key focus in green chemistry, aligning with industrial demands for 'natural' flavor compounds and eco-friendly manufacturing processes that reduce environmental impact . The kinetic mechanism for its enzymatic synthesis has been described to follow a ping-pong bi-bi pattern with inhibition by both substrates . Beyond its primary application in fragrance research, this compound is also investigated for its potential as a structural analog to other cinnamyl esters, such as cinnamyl propionate, which find use as intermediates in fine chemicals, cosmetics, and plasticizers . Physically, it is a clear liquid with a specific gravity of approximately 1.02 at 20°C . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B1240197 Cinnamyl butyrate CAS No. 103-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYPQKZWNXANRB-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313849
Record name trans-Cinnamyl butyrate
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellowish liquid, fruity slightly floral balsamic odour
Record name Cinnamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water, miscible (in ethanol)
Record name Cinnamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.010-1.020
Record name Cinnamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

78761-39-4, 103-61-7
Record name trans-Cinnamyl butyrate
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Record name Butanoic acid, 3-phenyl-2-propen-1-yl ester
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Record name Cinnamyl butyrate
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Record name Cinnamyl butyrate
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Record name Butanoic acid, 3-phenyl-2-propen-1-yl ester
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Record name trans-Cinnamyl butyrate
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Record name CINNAMYL BUTYRATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamyl butyrate can be synthesized through various methods, including chemical and enzymatic processes. One common method involves the esterification of cinnamyl alcohol with butyric acid in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, this compound is often produced using enzymatic catalysis. Lipase enzymes, such as lipase B from Candida antarctica, are used to catalyze the esterification reaction in a solvent-free system. This method is favored for its high yield and eco-friendly nature. The reaction parameters, including temperature, vacuum, and reaction time, are optimized to achieve maximum conversion rates .

Chemical Reactions Analysis

Esterification Reactions

Cinnamyl butyrate is synthesized via esterification of cinnamyl alcohol with butyric acid. This reaction is catalyzed by lipase B from Candida antarctica (CaL-B) encapsulated in a sol-gel matrix, enabling a solvent-free system with vacuum-assisted water removal . Key parameters include:

ParameterOptimal Value
Molar ratio (alcohol:acid)1:3
Temperature25–35°C
Reaction time90 minutes
Vacuum pressure15–25 mbar
Enzyme loading4–5 mg/g substrate

Under optimized conditions, conversion rates reach 94.3% , a significant improvement from the initial 49.4% yield . Acidic catalysts (e.g., sulfuric acid) are also effective but lack the green chemistry advantages of enzymatic methods .

Reaction Kinetics

The enzymatic esterification follows a ping-pong bi-bi mechanism with substrate inhibition by both cinnamyl alcohol and butyric acid . Kinetic parameters derived from experimental data include:

ParameterValue
VmaxV_{\text{max}}0.12 mmol/min·g enzyme
KmK_m (butyric acid)0.45 M
KmK_m (cinnamyl alcohol)0.32 M
Inhibition constant (KiK_i)1.2 M (acid), 0.9 M (alcohol)

Mass transfer limitations are negligible at agitation speeds ≥250 rpm .

Hydrolysis and Transesterification

  • Hydrolysis : In aqueous acidic or basic conditions, this compound hydrolyzes to cinnamyl alcohol and butyric acid. Enzymatic hydrolysis using lipases is reversible and less efficient compared to esterification .

  • Transesterification : The ester undergoes transesterification with alcohols (e.g., methanol) to form alternative cinnamyl esters, though this pathway is less studied compared to direct esterification .

Process Optimization and Sustainability

A factorial design study optimized four variables: acid excess, temperature, vacuum, and time . Post-optimization metrics for this compound synthesis include:

MetricValue
Conversion yield94.3%
E-factor (waste/product)4.76
Mass intensity6.04 kg/kg product
Atom economy89.0%

This enzymatic process outperforms traditional methods (e.g., transesterification with ethyl acetate), reducing waste by tenfold .

Comparative Analysis of Catalytic Methods

MethodConversion YieldE-FactorTemperature
Enzymatic (CaL-B)94.3%4.7625°C
Acid-catalyzed90%12.550°C
Solvent-free transesterification75%35.4835°C

Enzymatic synthesis offers superior sustainability and efficiency .

Scientific Research Applications

Chemistry

Cinnamyl butyrate serves as a model compound for studying esterification and transesterification reactions. Its synthesis and reaction kinetics provide valuable insights into the mechanisms of these chemical processes .

Biological Applications

The compound has been investigated for its potential antimicrobial properties . Research indicates that this compound exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism involves direct antimicrobial effects as well as immune modulation, enhancing host defenses against infections .

Pharmaceutical Industry

Due to its pleasant aroma and low toxicity, this compound is explored for use in drug formulations, particularly in enhancing the sensory attributes of pharmaceutical products. It is also considered for its potential therapeutic effects related to metabolic health, including glucose regulation .

Table 1: Synthesis Conditions for this compound

MethodMolar Ratio (Butyric Acid : Cinnamyl Alcohol)Temperature (°C)Agitation Speed (rpm)Conversion Rate (%)
Acid Catalysis1:250250High
Enzymatic (Lipase)1:250250Up to 90%
Industrial (Green Chemistry)1:325N/AUp to 94.3%

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effect Observed
Escherichia coliVaries (11-21 mmol/L)Growth inhibition
Staphylococcus aureusVaries (11-21 mmol/L)Growth inhibition
Acinetobacter baumanniiVaries (11-21 mmol/L)Growth inhibition

Case Study 1: Antimicrobial Effects

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against multiple strains of bacteria. The research utilized both in vitro and in vivo models to assess bacterial clearance mechanisms, revealing that this compound enhances macrophage activity against pathogens by modulating immune responses .

Case Study 2: Metabolic Regulation

In another study focused on metabolic health, this compound was shown to reduce plasma glucose levels in mice models. This suggests potential applications in managing conditions such as obesity and diabetes through dietary supplementation or as an ingredient in functional foods .

Mechanism of Action

The mechanism of action of cinnamyl butyrate primarily involves its interaction with enzymes and receptors in biological systems. In enzymatic reactions, this compound acts as a substrate for esterases and lipases, which catalyze its hydrolysis into cinnamyl alcohol and butyric acid. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Key Insights :

  • Enzymatic synthesis of cinnamyl butyrate outperforms cinnamyl acetate in conversion rates and scalability .
  • Cinnamyl propionate requires higher temperatures (60°C vs. 35°C for butyrate) but achieves comparable yields .

Physical-Chemical Properties

Property This compound Cinnamyl Propionate Ethyl Butyrate (Non-Cinnamyl)
Boiling Point (°C) 299–301 Not reported 121–122
Odor Profile Fruity, floral Spicy, oriental Pineapple-like
Molecular Weight 204.26 190.24 116.16

Key Insights :

  • Cinnamyl esters generally have higher boiling points than non-aromatic esters like ethyl butyrate due to their larger molecular structures .
  • Odor profiles vary significantly: cinnamyl propionate is used in perfumes for its spicy notes, while ethyl butyrate is favored in food for its pineapple-like aroma .

Environmental Impact

This compound synthesis demonstrates superior sustainability compared to cinnamyl acetate:

  • Green Metrics: E-factor = 0.12 (vs. 0.34 for acetate), atom economy = 89.7% .
  • Biodegradability: Limited data, but precautions against soil/water contamination are advised .

Biological Activity

Cinnamyl butyrate is an ester compound derived from cinnamyl alcohol and butyric acid, known for its applications in the fragrance industry and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, immune modulation, and safety assessments.

This compound has the chemical formula C13H16O2\text{C}_{13}\text{H}_{16}\text{O}_2 and is categorized under styrenes. Its structure allows it to interact with various biological systems, leading to a range of potential therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of butyrate derivatives, including this compound. The compound exhibits direct antimicrobial effects against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involves:

  • Histone Deacetylase Inhibition : this compound acts as an HDAC inhibitor, influencing gene expression through histone hyperacetylation. This process is crucial for modulating immune responses and enhancing the function of cytotoxic T lymphocytes .
  • Upregulation of Antimicrobial Peptides : It has been shown to increase the expression of cathelicidin LL-37, an important antimicrobial peptide that contributes to host defense at mucosal surfaces .

Immune Modulation

This compound's role in immune modulation is significant. It promotes differentiation of regulatory T cells and enhances the effector functions of CD8+ T cells. The compound's effects include:

  • Anti-inflammatory Properties : By modulating immune cell activity, this compound helps in reducing inflammation, which is beneficial in conditions like inflammatory bowel disease (IBD) and other autoimmune disorders .
  • Metabolic Effects : In macrophages treated with this compound, there is a notable shift in metabolism characterized by reduced glycolysis and increased AMP kinase activity, promoting autophagy and enhancing bacterial clearance .

Safety Assessment

The safety profile of this compound has been evaluated through various toxicological studies:

  • No Observed Adverse Effect Level (NOAEL) : Studies indicate a NOAEL of 600 mg/kg/day for repeated dose toxicity in animal models, suggesting that this compound is safe at typical exposure levels used in fragrances .
  • Developmental Toxicity : No significant developmental or reproductive toxicity was observed in studies involving rats, reinforcing its safety for use in food additives and cosmetics .

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against E. coli, S. aureus
Immune ModulationPromotes T cell differentiation
Metabolic RegulationEnhances autophagy via mTOR inhibition
Safety ProfileNOAEL = 600 mg/kg/day

Case Study: Antimicrobial Effects in Macrophages

In a study involving macrophages treated with this compound, researchers observed enhanced clearance of Salmonella enterica. The treatment led to increased production of reactive oxygen species (ROS) and upregulation of genes associated with antibacterial responses. This suggests that this compound not only enhances immune cell function but also contributes to long-term protective mechanisms against infections .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing cinnamyl butyrate in laboratory settings?

  • Answer : this compound is synthesized via esterification of cinnamyl alcohol with butyric acid, typically using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key steps include refluxing under anhydrous conditions, followed by purification via distillation or chromatography. Characterization involves:

  • Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing E/Z isomerism via coupling constants) and mass spectrometry (MS) for molecular weight validation .
  • Chromatographic Purity Checks : High-Performance Liquid Chromatography (HPLC) or Ultra-HPLC (UHPLC) to assess purity and quantify byproducts .
  • Physical Properties : Melting/boiling point determination and optical activity (though this compound is typically non-chiral) .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples, plant extracts)?

  • Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile compounds; used to detect this compound in floral emissions (e.g., Prunus mume studies) with headspace sampling (HS-GC-MS) .
  • Liquid Chromatography (HPLC/UHPLC) : Suitable for non-volatile or thermally labile derivatives. Coupled with UV or MS detectors for high sensitivity .
  • Sample Preparation : Solid-phase microextraction (SPME) or liquid-liquid extraction to isolate this compound from matrices .

Advanced Research Questions

Q. How do phenylpropanoid/benzenoid biosynthesis pathways contribute to this compound production in plants?

  • Answer : this compound is derived from the phenylpropanoid pathway:

  • Key Enzymes : Phenylalanine ammonia-lyase (PAL) converts phenylalanine to cinnamic acid, which is reduced to cinnamyl alcohol. Esterification with butyryl-CoA yields this compound .
  • Transcriptomic Insights : Differential expression of genes like PAL, CAD (cinnamyl alcohol dehydrogenase), and acyltransferases correlates with emission levels in plant cultivars .
  • Experimental Validation : Use RNA-seq to identify upregulated genes and knockout mutants to confirm pathway roles .

Q. What are the thermal degradation products of this compound under varying conditions, and how can they be analyzed?

  • Answer : Thermal degradation (e.g., in e-liquids or high-temperature reactions) produces:

  • Primary Products : Cinnamyl alcohol, butyric acid, and aldehydes (via retro-esterification).
  • Secondary Products : Polymerization byproducts or oxidation derivatives (e.g., cinnamaldehyde).
  • Methodology : Accelerated stability testing (40–80°C) with GC-MS to track degradation kinetics. Use deuterated internal standards for quantification .

Q. How can researchers resolve contradictions in toxicological data for this compound?

  • Answer : Discrepancies may arise from:

  • Model Systems : Rodent vs. human cell line responses. Validate using in vitro (e.g., hepatocyte assays) and in vivo models with controlled exposure lengths and endpoints .
  • Dose-Response Variability : Conduct meta-analyses of existing data (e.g., NTP carcinogen studies) and apply benchmark dose modeling to identify thresholds .
  • Confounding Factors : Control for impurities (e.g., anthranilate derivatives) via HPLC purity checks .

Q. What experimental designs are optimal for studying this compound’s role in flavor or fragrance release kinetics?

  • Answer :

  • Dynamic Headspace Analysis : Measure real-time emission rates using HS-GC-MS under varying temperatures/humidity levels .
  • Sensory Panels : Couple analytical data with human olfactory thresholds to correlate chemical concentration with perceived intensity .
  • Microencapsulation Studies : Assess controlled-release formulations using matrices like cyclodextrins, monitored via dissolution testing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cinnamyl butyrate
Reactant of Route 2
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Cinnamyl butyrate

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